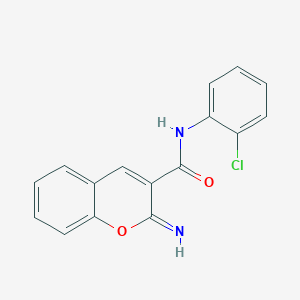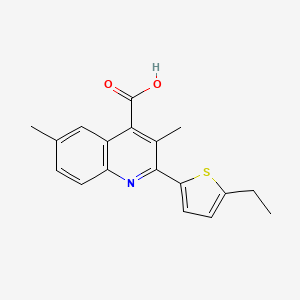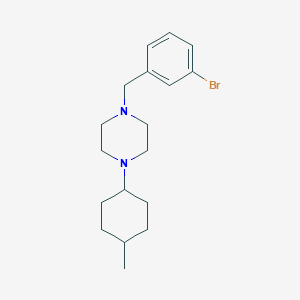![molecular formula C20H23NO2 B5980389 5-(4-methoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B5980389.png)
5-(4-methoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Übersicht
Beschreibung
5-(4-methoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.172878976 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Applications
One significant application of hexahydro-2H-pyrano[3,2-c]quinoline analogues, closely related to the specified compound, is in antitubercular therapy. Kantevari et al. (2011) synthesized a series of these analogues and evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. They found several compounds with potent antitubercular properties, highlighting the therapeutic potential of these compounds in treating tuberculosis (Kantevari et al., 2011).
Structural and Crystallography Studies
Ravikumar et al. (2005) investigated the crystal structures of similar pyranoquinolines. They found that these compounds exhibit unique structural features, such as the exo positioning of the pyran ring relative to the N-heterocyclic ring, which could have implications for their chemical behavior and potential applications in various fields (Ravikumar et al., 2005).
Synthesis Methods
Mendoza Salgado et al. (2021) described an efficient method for synthesizing hexahydro-2H-pyrano[3,2-c]quinolines, focusing on the cationic imino-Diels-Alder/N-debenzylation methodology. This synthesis technique is significant for producing these compounds in good to excellent yields, offering a pathway for large-scale production and potential pharmaceutical applications (Mendoza Salgado et al., 2021).
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-5-10-18-17(12-13)20-16(4-3-11-23-20)19(21-18)14-6-8-15(22-2)9-7-14/h5-10,12,16,19-21H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZMSJCAPLSGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclohexylmethyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B5980312.png)

![2-[5-({3-[(4-fluorophenoxy)methyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5980323.png)
![(4-chloro-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B5980331.png)
![N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5980347.png)





![(cyclopropylmethyl){[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5980381.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4-hydroxy-3,5-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5980409.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5980423.png)
